1-(4-Bromo-3-chlorophenyl)piperidine
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Overview
Description
1-(4-Bromo-3-chlorophenyl)piperidine is an organic compound with the molecular formula C11H13BrClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine and chlorine atom substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chlorophenyl)piperidine typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted phenylpiperidines.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter receptors, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptor sites, influencing biological processes.
Comparison with Similar Compounds
- 1-(4-Bromo-phenyl)piperidine
- 1-(4-Chloro-phenyl)piperidine
- 1-(4-Fluoro-phenyl)piperidine
Comparison: 1-(4-Bromo-3-chlorophenyl)piperidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to compounds with only one halogen substituent. This dual substitution can enhance its utility in specific chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYODOHYKGIBOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716656 |
Source
|
Record name | 1-(4-Bromo-3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-81-5 |
Source
|
Record name | 1-(4-Bromo-3-chlorophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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